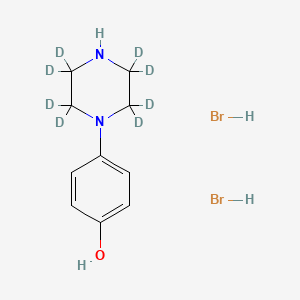
Silver;2,4,6-trimethylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate typically involves the reaction of silver nitrate with potassium hexafluorophosphate in the presence of 2,4,6-trimethylpyridine. The reaction is carried out in an aqueous medium, and the product is isolated as a white solid .
Reaction Setup: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a pressure-equalizing dropping funnel is used.
Reagents: 100 g of silver nitrate (0.588 mol), 109.3 g of potassium hexafluorophosphate (0.594 mol), and 221 mL of 2,4,6-trimethylpyridine (1.67 mol).
Procedure: The silver nitrate and potassium hexafluorophosphate are dissolved in 1 liter of distilled water. The 2,4,6-trimethylpyridine is added dropwise over 10 minutes while stirring. A slight exothermic reaction occurs, forming a white solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations would include maintaining the purity of reagents, controlling reaction conditions, and ensuring efficient isolation and drying of the product.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: The silver ion can be replaced by other metal ions in the presence of suitable ligands.
Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, where it can be reduced to metallic silver or oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Typically involve ligands such as halides or other nitrogen-containing compounds.
Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
Substitution Reactions: Products depend on the substituting ligand but generally result in the formation of new coordination compounds.
Oxidation-Reduction Reactions: Products include metallic silver or silver compounds in different oxidation states.
Scientific Research Applications
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other silver coordination compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the preparation of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate primarily involves the interaction of the silver ion with biological molecules. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The hexafluorophosphate anion helps stabilize the silver ion in solution, enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate
- Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
Uniqueness
Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is unique due to the presence of the silver ion, which imparts distinct antimicrobial properties and reactivity compared to its iodine and bromine counterparts. The hexafluorophosphate anion also contributes to its stability and solubility in various solvents .
Properties
Molecular Formula |
C16H22AgF6N2P- |
|---|---|
Molecular Weight |
495.19 g/mol |
IUPAC Name |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;;-1 |
InChI Key |
CDHURIOWTYIDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
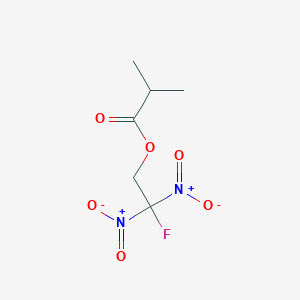
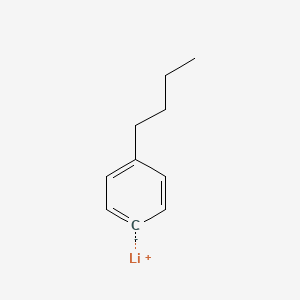
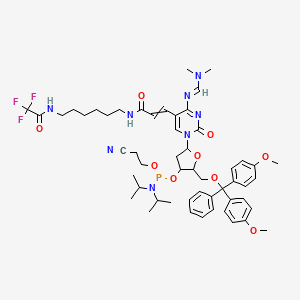
![1-(4-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081491.png)
![2-Fluoro-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}pyridine](/img/structure/B14081495.png)
![5,7-Dichloro-1-(3-methoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081519.png)

![Cyclohexanol, 1-benzo[b]thien-2-yl-](/img/structure/B14081530.png)
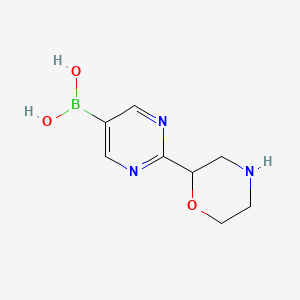
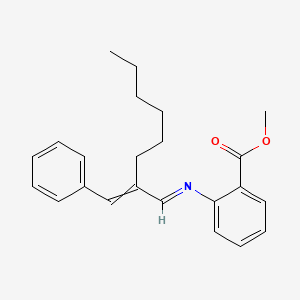
![6-(1,3-Benzodioxol-5-yl)-3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14081548.png)
